molecular formula C9H4ClF2N B1650604 2-Chloro-5,7-difluoroquinoline CAS No. 1188002-20-1

2-Chloro-5,7-difluoroquinoline

Cat. No.: B1650604
CAS No.: 1188002-20-1
M. Wt: 199.58
InChI Key: GOXQBHKNLABQLF-UHFFFAOYSA-N
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Description

2-Chloro-5,7-difluoroquinoline is a fluorinated quinoline derivative with the molecular formula C9H4ClF2N. This compound is part of the broader class of quinolines, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties .

Preparation Methods

The synthesis of 2-Chloro-5,7-difluoroquinoline typically involves the fluorination of quinoline derivatives. One common method includes the use of nucleophilic aromatic substitution reactions where fluorine atoms are introduced into the quinoline ring. The reaction conditions often involve the use of fluorinating agents such as cesium fluoride or potassium fluoride in solvents like sulfolane or dimethyl sulfoxide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

2-Chloro-5,7-difluoroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, quinoline derivatives generally can be oxidized or reduced under appropriate conditions.

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-difluoroquinoline, particularly in medicinal applications, involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit various enzymes, which can disrupt essential biological processes in pathogens. The incorporation of fluorine atoms enhances the compound’s ability to interact with these targets, increasing its efficacy .

Comparison with Similar Compounds

2-Chloro-5,7-difluoroquinoline can be compared with other fluorinated quinolines such as:

  • 5-Methoxy-7-fluoroquinoline
  • 6-Fluoro-7-methoxyquinoline
  • 6-Methoxy-7-fluoroquinoline

These compounds share similar structural features but differ in the position and type of substituents on the quinoline ring. The unique combination of chlorine and fluorine atoms in this compound provides distinct chemical properties and biological activities .

Properties

IUPAC Name

2-chloro-5,7-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N/c10-9-2-1-6-7(12)3-5(11)4-8(6)13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXQBHKNLABQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700078
Record name 2-Chloro-5,7-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188002-20-1
Record name 2-Chloro-5,7-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5,7-difluoroquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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